Latanoprost

Vue d'ensemble

Description

Latanoprost is a synthetic prostaglandin F2 alpha analog used primarily to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It was first approved by the United States Food and Drug Administration in 1998 and has since become a widely used medication due to its efficacy and minimal systemic side effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis involves several key steps, including Swern oxidation, allylic reduction, and Wittig reaction . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst, nickel chloride, and sodium borohydride in methanol .

Industrial Production Methods: Industrial production of latanoprost involves optimizing the synthetic route to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography for purification and quantification . The production process is designed to be cost-effective and scalable, ensuring that the medication can be produced in large quantities to meet global demand .

Analyse Des Réactions Chimiques

Types of Reactions: Latanoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly sensitive to hydrolysis, which converts it from its prodrug form to the active acid form .

Common Reagents and Conditions:

Oxidation: Swern oxidation is used in the synthesis of this compound to introduce the necessary functional groups.

Reduction: Nickel chloride and sodium borohydride are used for the reduction of keto and alkene groups.

Substitution: Wittig reaction conditions are employed to form the desired carbon-carbon double bonds.

Major Products: The primary product of these reactions is this compound itself, which is then further purified and formulated for medical use .

Applications De Recherche Scientifique

FDA-Approved Indications

Latanoprost is primarily indicated for:

- Open-Angle Glaucoma : It is the first prostaglandin analog approved by the FDA in 1996 for treating elevated IOP in patients diagnosed with open-angle glaucoma.

- Ocular Hypertension : It is also prescribed for patients with ocular hypertension to prevent progression to glaucoma.

The drug is available as a monotherapy or in combination with other medications such as netarsudil and timolol. The fixed-dose combination of netarsudil/latanoprost was approved in March 2019 for treating open-angle glaucoma and ocular hypertension .

Off-Label Uses

In addition to its primary indications, this compound has several off-label applications:

- Pediatric Glaucoma : Used cautiously in children to manage congenital or juvenile forms of glaucoma.

- Chronic Angle-Closure Glaucoma : Effective post-surgical intervention such as peripheral iridotomy.

- Normal-Tension Glaucoma : Helps manage cases where IOP remains within normal ranges but optic nerve damage occurs.

- Steroid-Induced Glaucoma : Provides relief from elevated IOP caused by corticosteroid use.

- Pigmentary Glaucoma : Assists in managing this specific type of glaucoma characterized by pigment dispersion .

Efficacy and Safety

This compound has demonstrated significant efficacy in reducing IOP across various populations. In a comprehensive study involving 272 patients over one year, this compound reduced mean diurnal IOP from 25.3 mmHg to 17.4 mmHg (a reduction of approximately 32%) without significant adverse effects on visual acuity or other ocular parameters . However, about 12% of patients experienced increased iris pigmentation, a noted side effect associated with long-term use .

Comparative Efficacy Studies

Recent studies have compared this compound with newer agents. For instance, a randomized controlled trial found that latanoprostene bunod (LBN), a newer formulation, provided superior IOP reduction compared to this compound at certain dosages . This highlights the ongoing research into optimizing glaucoma therapies.

Emerging Research and Applications

Recent investigations have expanded the understanding of this compound beyond traditional glaucoma treatment:

- Dry Eye Disease : A study indicated that preservative-free this compound could induce dry eye-like symptoms through inflammation of the ocular surface in murine models . This finding necessitates careful consideration when prescribing this compound to patients with pre-existing dry eye conditions.

- Neuroprotection : Some studies suggest potential neuroprotective effects of this compound on retinal ganglion cells, which may extend its application in neurodegenerative eye diseases beyond glaucoma .

Summary Table of Applications

| Application Type | Description |

|---|---|

| FDA-Approved Indications | Open-angle glaucoma, ocular hypertension |

| Off-Label Uses | Pediatric glaucoma, chronic angle-closure glaucoma, normal-tension glaucoma, steroid-induced glaucoma, pigmentary glaucoma |

| Efficacy | Significant IOP reduction; effective across diverse populations |

| Side Effects | Increased iris pigmentation (12%); potential dry eye symptoms |

| Emerging Research | Neuroprotective effects; implications for dry eye disease management |

Mécanisme D'action

Latanoprost works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . It is a prodrug that is hydrolyzed to its active form, which then acts on the prostaglandin F2 alpha receptors in the eye . This action increases uveoscleral outflow, leading to a decrease in intraocular pressure .

Comparaison Avec Des Composés Similaires

Bimatoprost: Another prostaglandin analog used for reducing intraocular pressure.

Travoprost: Similar to latanoprost, it is used to treat glaucoma and ocular hypertension but has a different side effect profile.

Tafluprost: A prostaglandin analog that is often used in preservative-free formulations for patients with sensitivities.

Uniqueness of this compound: this compound is unique due to its high efficacy, once-daily dosing, and minimal systemic side effects . It is also available in various formulations, including preservative-free options, making it suitable for a wide range of patients .

Activité Biologique

Latanoprost is a synthetic prostaglandin analog primarily used in the treatment of elevated intraocular pressure (IOP) in conditions such as glaucoma and ocular hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and various physiological effects.

This compound acts as a selective agonist for the prostaglandin F2-alpha receptor (FP receptor). This interaction leads to a reduction in IOP primarily through the increased outflow of aqueous humor . The main pathways involved include:

- Uveoscleral Outflow : this compound enhances the uveoscleral pathway, which is crucial in managing IOP. Studies have shown that this compound can remodel the extracellular matrix and regulate matrix metalloproteinases, increasing tissue permeability and subsequently reducing outflow resistance .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals key aspects of its absorption, distribution, metabolism, and excretion:

- Absorption : After topical administration, this compound is rapidly absorbed through the cornea as an isopropyl ester prodrug. It undergoes hydrolysis to form its active acid, with peak concentrations in aqueous humor reached approximately 2 hours post-application .

- Distribution : The volume of distribution in humans is approximately 0.16 ± 0.02 L/kg , with significant binding to plasma proteins (about 90% ) and minimal systemic absorption .

- Metabolism : this compound is primarily metabolized in the liver via β-oxidation to form 1,2-dinor and 1,2,3,4-tetranor metabolites, which exhibit negligible biological activity .

- Excretion : The elimination half-life of this compound's active acid is about 17 minutes , with most metabolites excreted via urine (approximately 88% after topical administration) .

Efficacy in Lowering Intraocular Pressure

Numerous clinical studies have established the efficacy of this compound in lowering IOP:

- A meta-analysis demonstrated that this compound significantly reduces IOP compared to placebo and other antiglaucoma medications, making it a first-line treatment option .

- In a randomized controlled trial involving patients with primary open-angle glaucoma, this compound showed superior IOP-lowering effects when used alone or in combination with other agents .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Study A | 100 patients with glaucoma | This compound vs. Timolol | This compound reduced IOP by 30% vs. 20% |

| Study B | 150 patients with ocular hypertension | This compound + Brimonidine | Combined therapy reduced IOP by 35% |

Safety Profile

This compound generally has a favorable safety profile; however, some adverse effects have been reported:

- Common side effects include conjunctival hyperemia (redness), increased pigmentation of the iris, and eyelash changes (increased length and thickness) .

- Long-term studies indicate no significant adverse effects on the blood-aqueous barrier or retinal blood vessels .

Case Study 1: Efficacy in Combination Therapy

A recent case study assessed patients who were unresponsive to monotherapy with beta-blockers. After switching to this compound, there was a notable reduction in IOP from an average of 24 mmHg to 16 mmHg over three months.

Case Study 2: Impact on Ocular Health

In patients with pseudoexfoliation syndrome, long-term treatment with this compound resulted in stable IOP control without significant progression of optic nerve damage over a two-year follow-up period.

Propriétés

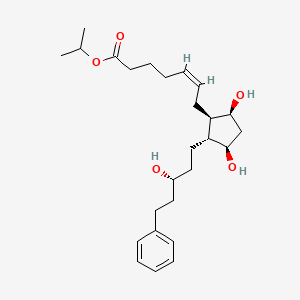

IUPAC Name |

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861307 | |

| Record name | Propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155551-81-8 | |

| Record name | 1-Methylethyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-5-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155551-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.